REACTION_CXSMILES
|
S(=NS(C)(=O)=O)=O.[S:8](=[N:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:14]([O:16][CH3:17])=[O:15])=O.N1C=CC=CC=1>C1C=CC=CC=1>[N:10]1[S:8][CH:21]=[C:20]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=12
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)=NS(=O)(=O)C
|
Name
|
methyl 3-sulphinylamino-4-methylbenzoate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S(=O)=NC=1C=C(C(=O)OC)C=CC1C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in portions to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 hours
|
Duration
|
45 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the benzene and pyridine are distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
the oil which remains is poured into 150 ml of water
|
Type
|
EXTRACTION
|
Details
|
A brown solid thereby forms from the oil, and is extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The oil which remains crystallizes to a brown-yellow material
|
Type
|
ADDITION
|
Details
|
by adding n-hexane
|
Type
|
FILTRATION
|
Details
|
the material is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
N=1SC=C2C1C=C(C=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |